Pregomisin
Overview
Description
Pregomisin is a chemical compound isolated from Schisandra chinensis . It is also found in the roots of Angelicae Dahuricae and Cimicifuga Foetida . It has been shown to be effective against rhizogenes, which are fungi that can cause root rot .
Synthesis Analysis
The biosynthesis of Pregomisin involves the tissue-specific biosynthesis and distribution of lignans, particularly in Schisandra sphenanthera . The roots play a unique role in lignan storage and biosynthesis . The biosynthetic pathways and regulatory mechanisms of these lignans are illuminated by differential gene expression analysis across various tissues .Molecular Structure Analysis
Pregomisin has a molecular formula of C22H30O6 . Its average mass is 390.470 Da and its monoisotopic mass is 390.204254 Da . It has two defined stereocentres .Physical And Chemical Properties Analysis
Pregomisin is an oil . It has a density of 1.1±0.1 g/cm^3, a boiling point of 545.2±45.0 °C at 760 mmHg, and a flash point of 283.6±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
values reported to be .
Pharmacological Importance in Traditional Medicine
The fruits of Schisandra chinensis, from which Pregomisin is isolated, have been used in traditional medicine. Pregomisin contributes to the pharmacological activities of these fruits, which are utilized in tonic and cough remedies. Its presence underscores the medicinal value of Schisandra chinensis and its potential for developing new treatments .
Role in Lignan Biosynthesis
Pregomisin is involved in the biosynthesis of lignans, a group of compounds with various pharmacological effects. Research has shown that Pregomisin is most abundant in the fruits of Schisandra chinensis, suggesting its role in the tissue-specific biosynthesis and distribution of lignans within the plant .
Potential in Gene Network Analysis
Studies involving phytochemical and gene network analysis have highlighted the importance of Pregomisin in elucidating the key genes involved in the biosynthesis of related compounds like Gomisin J. This research paves the way for a deeper understanding of the genetic and enzymatic pathways that govern lignan biosynthesis .
NMR. .Antagonistic Activity Research
The antagonistic activity of Pregomisin against PAF suggests its utility in research focused on the development of PAF receptor antagonists. This could lead to the discovery of novel compounds with similar or improved efficacy for clinical applications .
Future Directions
Mechanism of Action
Target of Action
Pregomisin is a chemical compound isolated from Schisandra chinensis It has been found to show platelet-activating factor (paf) antagonistic activity , suggesting that PAF receptors could be a potential target.
Mode of Action
It has been found to exhibit paf antagonistic activity . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, Pregomisin likely interacts with PAF receptors, inhibiting the actions of PAF and leading to a decrease in these functions.
Biochemical Pathways
This pathway plays a crucial role in various biological processes, including inflammation and platelet aggregation .
Result of Action
Given its paf antagonistic activity, it can be inferred that pregomisin likely inhibits the actions of paf at the molecular and cellular levels, leading to a decrease in platelet aggregation and inflammation .
properties
IUPAC Name |
5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRKIWSBYUZHIJ-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045554 | |
Record name | Pregomisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregomisin | |
CAS RN |
66280-26-0 | |
Record name | Pregomisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66280-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregomisin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregomisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGOMISIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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